molecular formula C18H26ClNO5 B4041141 1-[4-(4-Chlorophenoxy)butyl]azepane;oxalic acid

1-[4-(4-Chlorophenoxy)butyl]azepane;oxalic acid

Cat. No.: B4041141
M. Wt: 371.9 g/mol
InChI Key: QMECLLLIJQJJIE-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenoxy)butyl]azepane;oxalic acid is a chemical compound with the molecular formula C16H24ClNO. It is known for its unique structure, which includes a chlorophenoxy group attached to a butyl chain, which is further connected to an azepane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

1-[4-(4-Chlorophenoxy)butyl]azepane is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenoxy)butyl]azepane typically involves the reaction of 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 1-[4-(4-Chlorophenoxy)butyl]azepane may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenoxy)butyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenoxy)butyl]azepane involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Chlorophenoxy)butyl]azepane
  • 1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane

Uniqueness

1-[4-(4-Chlorophenoxy)butyl]azepane is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. The presence of the azepane ring also distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c17-15-7-9-16(10-8-15)19-14-6-5-13-18-11-3-1-2-4-12-18;3-1(4)2(5)6/h7-10H,1-6,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMECLLLIJQJJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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